molecular formula C13H11BrN2O B11981807 5-Bromo-2-hydroxybenzaldehyde phenylhydrazone

5-Bromo-2-hydroxybenzaldehyde phenylhydrazone

Cat. No.: B11981807
M. Wt: 291.14 g/mol
InChI Key: CUHVDGAHCMUDKL-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxybenzaldehyde phenylhydrazone is an organic compound that belongs to the class of hydrazones It is derived from the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and phenylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxybenzaldehyde phenylhydrazone typically involves the following steps:

    Starting Materials: 5-Bromo-2-hydroxybenzaldehyde and phenylhydrazine.

    Reaction: The reaction is carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the condensation reaction.

    Product Isolation: After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxybenzaldehyde phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

5-Bromo-2-hydroxybenzaldehyde phenylhydrazone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxybenzaldehyde phenylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be utilized in catalysis or as sensors. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzaldehyde: A precursor to the hydrazone derivative.

    Phenylhydrazine: Another precursor used in the synthesis.

    5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone: A similar compound with a thiosemicarbazone group instead of a hydrazone group.

Uniqueness

5-Bromo-2-hydroxybenzaldehyde phenylhydrazone is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and its versatility as an intermediate in organic synthesis distinguish it from other similar compounds.

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

4-bromo-2-[(E)-(phenylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C13H11BrN2O/c14-11-6-7-13(17)10(8-11)9-15-16-12-4-2-1-3-5-12/h1-9,16-17H/b15-9+

InChI Key

CUHVDGAHCMUDKL-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.